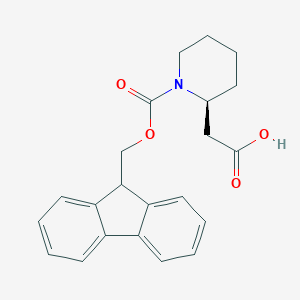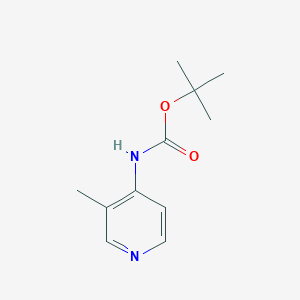![molecular formula C9H9NOS2 B067482 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-52-5](/img/structure/B67482.png)
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione
Vue d'ensemble
Description
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, also known as BET, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. BET has shown promising results in various scientific research applications, including its use as an antioxidant, a metal chelator, and an anti-inflammatory agent.
Mécanisme D'action
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's mechanism of action as an antioxidant is believed to be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. As a metal chelator, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione binds to copper ions and prevents them from participating in oxidative reactions that can damage cells.
Biochemical and Physiological Effects
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and metal chelation properties, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of enzymes such as xanthine oxidase and lipoxygenase. It has also been shown to reduce inflammation in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its relatively low cost and availability. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is also stable under a wide range of conditions, making it a versatile compound for use in various assays. However, one limitation of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is its potential toxicity at high concentrations. Care should be taken when handling and using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments.
Orientations Futures
There are several potential future directions for research involving 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's ability to chelate copper ions and prevent oxidative damage could be beneficial in these diseases. Additionally, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's anti-inflammatory properties could be useful in the treatment of inflammatory diseases such as arthritis. Another potential future direction is the development of 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione-based materials for use in biomedical applications such as drug delivery and tissue engineering.
Conclusion
In conclusion, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, or 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, is a heterocyclic compound with promising scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's potential therapeutic applications make it an interesting compound for further study in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various biological systems. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has also been investigated as a metal chelator, specifically for its ability to chelate copper ions. This property has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
171874-52-5 |
|---|---|
Formule moléculaire |
C9H9NOS2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H9NOS2/c11-4-3-6-1-2-8-7(5-6)10-9(12)13-8/h1-2,5,11H,3-4H2,(H,10,12) |
Clé InChI |
HYZGOPPGHIABKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCO)NC(=S)S2 |
SMILES canonique |
C1=CC2=C(C=C1CCO)NC(=S)S2 |
Synonymes |
2(3H)-Benzothiazolethione,5-(2-hydroxyethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)


![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)



![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)


![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)